Product packaging for Ganciclovir hydrate(Cat. No.:CAS No. 1359968-33-4)

Ganciclovir hydrate

Cat. No.: B607595
CAS No.: 1359968-33-4
M. Wt: 273.25
InChI Key: KLXHZXWXXKSKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Acyclic Guanosine (B1672433) Analogs in Antiviral Science

The journey of antiviral chemotherapy has been significantly shaped by the development of nucleoside analogues. nih.gov A pivotal moment in this journey was the discovery of acyclovir (B1169), a guanosine analogue, in the late 1970s. researchgate.netdoi.orgelsevier.es This breakthrough demonstrated that modifying the sugar component of a nucleoside could lead to compounds with high selectivity and efficacy against viral enzymes, a concept that revolutionized the field. nih.govelsevier.es

The success of acyclovir spurred further research into related structures, leading to the synthesis of ganciclovir (B1264), an acyclic guanosine analogue structurally similar to acyclovir. drugbank.comnih.gov Patented in 1980 and approved for medical use in 1988, ganciclovir exhibited even greater potency against certain herpesviruses, particularly CMV, than its predecessor. wikipedia.orgias.ac.in

In the early 1980s, another class of compounds, the acyclic nucleoside phosphonates (ANPs), emerged from the collaboration between Antonín Holý and Erik De Clercq. uochb.cz These compounds were designed to be metabolically stable and showed a broad spectrum of antiviral activity. uochb.cz The development of ANPs like cidofovir (B1669016) and tenofovir (B777) further expanded the arsenal (B13267) of antiviral agents and provided new avenues for research. uochb.cznih.gov

Evolution of Ganciclovir Hydrate (B1144303) as a Research Target

Initially recognized for its potent anti-CMV activity, ganciclovir quickly became a focal point of research, especially in the context of immunocompromised patients, such as those with AIDS, who are highly susceptible to severe CMV infections like retinitis. drugbank.comnih.gov The development of ganciclovir was unusual in that its efficacy was so apparent that conducting a placebo-controlled trial was deemed unethical. nih.gov For five years, the developing pharmaceutical company provided the drug for free under compassionate use guidelines. nih.gov

A significant challenge with early ganciclovir formulations was its poor oral bioavailability. drugbank.comnih.gov This limitation drove research into the development of prodrugs, such as valganciclovir, the valine ester of ganciclovir, to enhance absorption after oral administration. nih.govmdpi.com

The emergence of ganciclovir-resistant CMV strains presented a new and critical area of research. nih.govoup.com Investigations into the mechanisms of resistance revealed that mutations in the viral UL97 kinase and UL54 DNA polymerase genes are the primary drivers. nih.govoup.comnih.gov This discovery has led to ongoing research to develop new antiviral agents that can overcome these resistance mechanisms and to optimize treatment strategies for patients with resistant infections. contagionlive.com

Scope and Significance of Current Research on Ganciclovir Hydrate

Current research on this compound is multifaceted, addressing various aspects of its chemical properties, biological activity, and clinical application. A significant area of focus is the development of novel drug delivery systems to improve its therapeutic index. Researchers are exploring formulations like liposomes, microemulsions, and nanoparticles to enhance its penetration into target tissues, such as the eye for the treatment of CMV retinitis, and to provide sustained drug release. biointerfaceresearch.comnih.gov

The study of ganciclovir resistance remains a high priority. Genotypic analysis of CMV strains from patients who fail therapy is crucial for understanding the prevalence and types of resistance mutations. contagionlive.comashpublications.org This research informs the development of alternative treatment strategies, including the use of higher doses of ganciclovir for low-level resistance or switching to other antiviral agents. contagionlive.com

Furthermore, the potential of ganciclovir in other therapeutic areas is being investigated. For instance, its ability to inhibit the proliferation of microglia has led to studies on its potential role in treating neuroinflammation. nih.gov In cancer research, ganciclovir is used in "suicide gene therapy," where a viral thymidine (B127349) kinase gene is introduced into cancer cells, making them susceptible to the cytotoxic effects of ganciclovir. sigmaaldrich.com

The synthesis of ganciclovir itself is also a subject of ongoing research, with a focus on developing more efficient, cost-effective, and environmentally friendly one-pot synthesis methods. ias.ac.inresearchgate.net Additionally, the synthesis and evaluation of various ganciclovir prodrugs, such as dipeptide and amino acid esters, are being explored to improve targeted delivery and cellular uptake. nih.govarvojournals.org

Detailed Research Findings

Physicochemical Properties of Ganciclovir
PropertyValueSource
Chemical FormulaC9H13N5O4 medkoo.com
Molecular Weight255.23 g/mol medkoo.com
Melting Point250 °C (decomposes) wikipedia.org
Oral Bioavailability (fasting)~5% drugbank.com
Oral Bioavailability (with food)6-9% drugbank.com
Common Ganciclovir Resistance Mutations in CMV
GeneCommon MutationsEffectSource
UL97 KinaseM460V/I, H520Q, C592G, A594V, L595S, C603WDecreased phosphorylation of ganciclovir nih.govnih.govcontagionlive.com
UL54 DNA PolymeraseMutations in conserved regionsAltered polymerase less inhibited by ganciclovir triphosphate oup.comashpublications.org

Properties

CAS No.

1359968-33-4

Molecular Formula

C9H15N5O5

Molecular Weight

273.25

IUPAC Name

2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-3H-purin-6(9H)-one hydrate

InChI

InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2

InChI Key

KLXHZXWXXKSKRU-UHFFFAOYSA-N

SMILES

O=C1N=C(N)NC2=C1N=CN2COC(CO)CO.[H]O[H]

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BW-759;  BW 759;  BW759;  BIOLF-62;  RS-21592;  RS 21592;  RS21592;  Ganciclovir;  Ganciclovir Sodium;  Ganciclovir Monosodium Salt;  Gancyclovir;  brand name: Cytovene;  Cymevene;  Vitrasert.

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Antiviral Action

Intracellular Activation Pathways

The conversion of ganciclovir (B1264) to its pharmacologically active form, ganciclovir triphosphate (GCV-TP), is a multi-step process that critically relies on both viral and host cell enzymes. This selective activation in infected cells is a key determinant of the drug's therapeutic index.

The initial and rate-limiting step in the activation of ganciclovir is its monophosphorylation, a reaction preferentially catalyzed by virus-encoded kinases. patsnap.comnbinno.comresearchgate.net In cells infected with human cytomegalovirus (HCMV), this crucial first phosphorylation is mediated by the viral protein kinase pUL97. nbinno.comfrontiersin.orgnih.gov This enzyme recognizes ganciclovir as a substrate, converting it to ganciclovir monophosphate (GCV-MP). nbinno.comfrontiersin.org This step is vital for the drug's selectivity, as ganciclovir is a poor substrate for host cellular kinases. nih.gov Similarly, in herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, the viral thymidine (B127349) kinase (TK) is responsible for this initial phosphorylation event. researchgate.net The dependence on a viral kinase ensures that significant activation of the drug occurs predominantly within infected cells, thereby minimizing toxicity to uninfected host cells. patsnap.com

Following the initial viral kinase-mediated monophosphorylation, host cell enzymes catalyze the subsequent phosphorylation steps. Cellular guanylate kinase converts ganciclovir monophosphate to ganciclovir diphosphate (B83284) (GCV-DP). nih.gov Subsequently, other cellular kinases, such as phosphoglycerate kinase, further phosphorylate GCV-DP to the active ganciclovir triphosphate (GCV-TP). nih.govnih.gov This reliance on host cell kinases for the latter phosphorylation steps highlights the intricate interplay between viral and cellular factors in the bioactivation of ganciclovir.

A critical aspect of ganciclovir's antiviral efficacy is the accumulation and prolonged intracellular presence of its active triphosphate metabolite in infected cells. nih.gov Once formed, GCV-TP is trapped within the cell, leading to significantly higher concentrations in CMV-infected cells compared to uninfected cells. This accumulation is amplified by the initial selective phosphorylation by viral kinases. nih.govnih.gov Studies have shown that GCV-TP has a long intracellular half-life, which can be up to 48.2 hours in HCMV-infected cells. nih.gov This sustained presence of the active metabolite ensures prolonged inhibition of viral DNA synthesis. nih.gov

ParameterValueCell Type
Maximum Intracellular Concentration of GCV-TP43.7 ± 0.4 pmol/10⁶ cellsHCMV-infected Human Foreskin Fibroblast (HFF) cells
Intracellular Half-life of GCV-TP48.2 ± 5.7 hoursHCMV-infected HFF cells

Data adapted from a study observing GCV-TP dynamics following incubation with 25 μM ganciclovir. nih.gov

Interaction with Viral Nucleic Acid Synthesis Machinery

The antiviral effect of ganciclovir is ultimately executed by the interaction of its active triphosphate form with the viral DNA synthesis machinery. GCV-TP acts as a potent and selective inhibitor of viral DNA polymerases.

Ganciclovir triphosphate structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.com This structural similarity allows GCV-TP to act as a competitive inhibitor of viral DNA polymerase. nih.govnih.gov It competes with dGTP for the substrate-binding site on the viral DNA polymerase, thereby impeding the process of viral DNA elongation. fda.gov The inhibitory effect of GCV-TP is significantly more potent against viral DNA polymerases than against host cellular DNA polymerases (α and β), which contributes to the drug's selective antiviral activity. nih.gov The inhibition constant (Ki) for GCV-TP against HCMV DNA polymerase is substantially lower than that for cellular DNA polymerase α, indicating a much higher affinity for the viral enzyme. fda.gov

EnzymeKi for Ganciclovir Triphosphate (μM)
HCMV DNA Polymerase0.022 - 1.7
Cellular DNA Polymerase α0.13 - 24

This table presents the range of reported inhibition constants (Ki), demonstrating the higher affinity of GCV-TP for the viral DNA polymerase compared to the host cellular enzyme. fda.gov

Upon binding to the viral DNA polymerase, GCV-TP can be incorporated into the growing viral DNA chain in place of dGTP. patsnap.comnih.gov While ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation does not lead to immediate chain termination in the same manner as obligate chain terminators. nih.govnih.gov Instead, it allows for the addition of one more nucleotide. nih.gov However, the presence of the incorporated ganciclovir moiety in the DNA template strand significantly slows down further chain elongation. nih.gov The precise mechanism of chain termination is complex; it is understood that after the incorporation of ganciclovir and one additional nucleotide, the viral DNA polymerase stalls. nih.govpnas.org This stalling is due to the enzyme's inability to efficiently extend the DNA chain further, effectively leading to a functional termination of viral DNA replication. nih.govresearchgate.net

Differential Effects on Cellular vs. Viral Processes

The therapeutic utility of Ganciclovir hydrate (B1144303) stems from its differential action on viral versus host cellular processes. This selectivity minimizes toxicity to uninfected cells and is achieved through a two-fold mechanism: preferential activation by viral kinases and greater affinity for viral DNA polymerase. nih.govelsevier.es

Selective Antiviral Activity Modulated by Viral Kinases

The initiation of Ganciclovir's antiviral activity is critically dependent on its phosphorylation to a monophosphate form, a step predominantly catalyzed by virus-encoded protein kinases in infected cells. elsevier.esnih.gov In cells infected with human cytomegalovirus (HCMV), this initial and rate-limiting step is efficiently carried out by the UL97 gene product, a viral phosphotransferase. elsevier.estandfonline.comresearchgate.net This enzyme recognizes Ganciclovir as a substrate and converts it to Ganciclovir monophosphate. nih.gov

This selective phosphorylation is a key determinant of Ganciclovir's specificity. nih.gov Uninfected cells lack enzymes that can efficiently phosphorylate the drug, resulting in significantly lower concentrations of the active form in these cells. elsevier.es Once the monophosphate is formed, cellular kinases, such as guanylate kinase and phosphoglycerate kinase, further phosphorylate it to the diphosphate and ultimately to the active Ganciclovir triphosphate (GCV-TP). nih.govbioworld.comresearchgate.net This accumulation of GCV-TP is substantially higher in infected cells compared to uninfected cells, amplifying its selective antiviral effect. elsevier.es

In infections with other herpesviruses like herpes simplex virus (HSV) and varicella-zoster virus (VZV), the viral thymidine kinase (TK) is responsible for the initial phosphorylation of Ganciclovir. nih.govselleckchem.comnih.gov Similarly, the Epstein-Barr virus (EBV)-encoded protein kinase (EBV-PK) is required for the drug's activity against EBV. nih.gov This reliance on distinct viral kinases for activation underscores the targeted nature of Ganciclovir's action.

Substrate Specificity Towards Viral DNA Polymerases

The active form of the drug, Ganciclovir triphosphate (GCV-TP), acts as a competitive inhibitor of the viral DNA polymerase. nih.govnih.gov It structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes with it for incorporation into the elongating viral DNA chain. nih.govnih.gov The viral DNA polymerase has a significantly higher affinity for GCV-TP than cellular DNA polymerases, further contributing to the drug's selectivity. elsevier.esnih.gov

Upon incorporation into the viral DNA, Ganciclovir acts as a chain terminator. nih.gov Although it possesses a 3'-hydroxyl group-like structure, its integration into the DNA strand significantly slows or halts further chain elongation, thereby effectively terminating viral DNA replication. nih.govnih.gov This process of competitive inhibition and subsequent chain termination is the ultimate mechanism by which Ganciclovir exerts its potent antiviral effect. elsevier.esbioworld.com

Broad-Spectrum Antiviral Activity in In Vitro Models

Ganciclovir hydrate has demonstrated a broad range of antiviral activity in laboratory settings against various members of the herpesvirus family and certain other DNA viruses. nih.govhhv-6foundation.orgnih.gov Its efficacy is typically quantified by the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which represents the drug concentration required to inhibit viral replication by half. These values can vary depending on the specific viral strain and the cell type used in the assay.

In vitro studies have consistently shown Ganciclovir to be highly potent against human cytomegalovirus (HCMV). nih.govnih.gov It also exhibits significant activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and human herpesvirus 6 (HHV-6). nih.govhhv-6foundation.orgnih.gov While generally less potent than against HCMV, its activity against these other herpesviruses is still substantial. nih.gov Furthermore, Ganciclovir has been shown to inhibit the in vitro replication of several adenovirus serotypes. medchemexpress.comnih.gov

Table 1: In Vitro Antiviral Activity of this compound Against Various Human Viruses

Virus Strain Cell Type IC₅₀ / EC₅₀ (µM) Reference
Human Cytomegalovirus (HCMV) AD169 MRC-5 3.2 (µg/mL) nih.gov
Human Cytomegalovirus (HCMV) Clinical Isolates (26) - 3.78 ± 1.62 nih.gov
Herpes Simplex Virus-1 (HSV-1) Acyclovir-Susceptible (11) - 0.40 ± 0.02 to 1.59 ± 0.14 nih.gov
Herpes Simplex Virus-1 (HSV-1) KOS HEL 0.001 bioworld.com
Herpes Simplex Virus-2 (HSV-2) G HEL 0.0012 bioworld.com
Herpes Simplex Virus-2 (HSV-2) - E6SM 0.0012 selleckchem.com
Varicella-Zoster Virus (VZV) TK+ Strains HEL 0.73 - 2.6 bioworld.com
Epstein-Barr Virus (EBV) Wild-Type 293T 1.5 nih.gov
Epstein-Barr Virus (EBV) P3HR1 - 2.6 tandfonline.com
Human Herpesvirus 6A (HHV-6A) - - 7.8 hhv-6foundation.org
Human Herpesvirus 6B (HHV-6B) - - 0.7 hhv-6foundation.org
Adenovirus Serotypes 1, 2, 4, 6, 8, 10, 19, 22, 28 - Activity noted medchemexpress.com

Synthetic Chemistry and Chemical Modifications

Classical and Contemporary Synthesis Routes for Ganciclovir (B1264) Hydrate (B1144303)

The synthesis of ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, primarily involves the alkylation of a guanine (B1146940) derivative with a protected glycerol (B35011) side chain. ias.ac.in A significant challenge in this process is controlling the regioselectivity of the alkylation reaction.

The direct alkylation of guanine derivatives can lead to a mixture of N-9 and N-7 substituted isomers. google.comgoogle.com The N-9 isomer is the therapeutically active ganciclovir, while the N-7 isomer is an undesired byproduct. google.com Consequently, synthetic strategies have evolved to maximize the yield of the N-9 isomer.

Classical approaches often involve the reaction of a protected guanine, such as diacetylguanine, with an alkylating agent like 2-acetoxymethoxy-1,3-diacetoxy propane (B168953) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like N,N-dimethylformamide (DMF). google.com However, these methods frequently result in the formation of a mixture of N-9 and N-7 isomers, necessitating difficult and costly purification steps, such as column chromatography. ias.ac.ingoogle.com One patented process addresses this by developing a crystallization method to separate the N-9 isomer, which can then be hydrolyzed to yield ganciclovir. google.com This process also allows for the recycling of the unwanted N-7 isomer in subsequent alkylation batches to enhance the formation of the desired N-9 product. google.com

Table 1: Comparison of Ganciclovir Synthesis Methodologies

MethodStarting MaterialsCatalyst/ConditionsKey OutcomesPurity/YieldCitation(s)
Classical Alkylation Diacetylguanine, 2-acetoxymethoxy-1,3-diacetoxy propanep-toluenesulfonic acid in DMF, 90-100°CForms a mixture of N-9 and N-7 isomers requiring separation.N-9 isomer purity >95% after crystallization. google.comgoogle.com
One-Pot Synthesis Guanine, Acetic anhydride, AMDPIodine, Amberlite IR-120 (solid acid catalyst) in EthanolHighly regioselective, simplified process, eco-friendly.N-9 isomer purity >99%, overall yield 95%. ias.ac.in

Ganciclovir is known to exist in multiple crystalline forms, including anhydrous polymorphs and hydrated forms. The specific crystal form can impact the drug's physical properties, such as stability and dissolution rate. While the initial synthesis yields the ganciclovir molecule, the final solid-state form is typically controlled by the subsequent crystallization and isolation procedures.

Research has identified at least two anhydrous forms (Form I and Form II) and two hydrated forms. The crystalline monohydrate of ganciclovir can be obtained by crystallization from water. nih.gov The control of crystallization conditions, such as the choice of solvent, temperature, and cooling rate, is crucial for obtaining a specific polymorphic or hydrated form. For instance, a patented process describes the preparation of a novel crystalline form of ganciclovir by carefully controlling the crystallization process from a crude product to achieve a uniform crystal grain size and improved stability.

Stereoselective Synthesis Approaches

Ganciclovir itself is an achiral molecule due to the symmetry of its 1,3-dihydroxy-2-propoxy side chain and therefore does not have stereoisomers. wikipedia.org As a result, stereoselective synthesis is not a consideration for the preparation of the parent ganciclovir molecule.

However, stereoselectivity becomes critically important in the synthesis of certain prodrugs of ganciclovir, most notably Valganciclovir. Valganciclovir is the L-valine ester of ganciclovir. semanticscholar.org The introduction of the chiral L-valine amino acid results in the formation of two diastereomers. semanticscholar.orgresearchgate.net Synthetic routes to Valganciclovir must therefore employ stereoselective techniques to ensure the correct configuration of the valine moiety is incorporated. Typically, this involves coupling ganciclovir with a protected L-valine derivative, such as N-benzyloxycarbonyl-L-valine, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). semanticscholar.orgresearchgate.net

Prodrug Design and Development

To overcome limitations of ganciclovir, such as its poor oral bioavailability, significant effort has been directed towards the design and synthesis of prodrugs. semanticscholar.org These modified molecules are designed to be converted into the active ganciclovir within the body.

One of the primary strategies for improving ganciclovir's ability to cross biological membranes is to increase its lipophilicity by creating ester-based prodrugs. This is achieved by masking one or both of the hydroxyl groups on ganciclovir's side chain with acyl groups.

Various short-chain and long-chain fatty acid esters of ganciclovir have been synthesized. Short-chain monoesters such as the acetate (B1210297), propionate, and butyrate (B1204436) derivatives have been developed to enhance passage across barriers like the blood-retinal barrier. A method for synthesizing high-purity monoacetylganciclovir involves the selective acetylation of ganciclovir, which serves as a key intermediate for more complex prodrugs. patsnap.com

Long-chain lipid prodrugs have also been synthesized in a single-step esterification reaction to further improve lipophilicity. These include mono- and di-ester conjugates with fatty acids of varying lengths (e.g., C5, C10, C13). The reaction yields for these long-chain esters vary depending on the carbon chain length.

Table 2: Synthesis Yields of Long-Chain Acyl Ester Prodrugs of Ganciclovir

Prodrug (Acyl Chain)TypeReaction Yield (%)
Valerate (C5)Mono-ester~19%
Valerate (C5)Di-esterHigh
Decanoate (C10)Mono-esterHigher than C5/C13 mono-esters
Decanoate (C10)Di-esterLow
Tridecanoate (C13)Mono-esterLower than C10 mono-ester
Tridecanoate (C13)Di-esterLow

A more sophisticated prodrug approach involves designing molecules that can be actively transported by specific carrier proteins in the body. The most successful example of this strategy is Valganciclovir, the L-valine ester of ganciclovir. semanticscholar.org

Valganciclovir was specifically designed to be a substrate for the human intestinal peptide transporter 1 (PEPT1). semanticscholar.org This transporter recognizes the L-valine moiety and actively transports the entire prodrug molecule across the intestinal wall. Once absorbed into the bloodstream, esterases in the intestine and liver rapidly hydrolyze the ester bond, releasing active ganciclovir. semanticscholar.org This targeted delivery mechanism is responsible for the approximately tenfold higher oral bioavailability of ganciclovir when administered as Valganciclovir compared to oral ganciclovir itself. semanticscholar.org The synthesis of Valganciclovir can be achieved through several routes, including the direct coupling of ganciclovir with a protected L-valine or by creating a bisester derivative followed by selective partial hydrolysis to yield the desired mono-ester prodrug. semanticscholar.org

Rational Design of Ganciclovir Hydrate Analogues and Derivatives

The development of new this compound analogues is a focused effort to improve upon the existing antiviral therapeutic options. By systematically modifying the chemical structure of the parent compound, scientists aim to create new entities with superior activity, better selectivity, and improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Investigations In Vitro

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the ganciclovir molecule influence its antiviral activity. These investigations typically involve synthesizing a series of related compounds and evaluating their ability to inhibit viral replication in cell culture, often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

A notable area of investigation has been the modification of the purine (B94841) base of ganciclovir. For instance, the replacement of the oxygen atom in the purine ring with selenium has led to the development of acyclic selenopurine nucleosides. A study on these derivatives provided valuable insights into their SAR against various herpesviruses, including human cytomegalovirus (HCMV).

In one such study, a series of seleno-ganciclovir analogues were synthesized and their antiviral activities were evaluated. The results, as detailed in the table below, demonstrate the impact of substitutions at the C2 and C6 positions of the purine ring on antiviral potency. For example, the 2,6-diaminopurine (B158960) derivative 4f exhibited significant anti-HCMV activity, suggesting that such modifications can be beneficial. It is hypothesized that these di-substituted analogues may act as prodrugs, being converted to the active seleno-ganciclovir form by cellular enzymes. mdpi.com

CompoundXR1R2Anti-HCMV EC50 (µM)
Ganciclovir (2)NHOHNH₂1.12
4d (seleno-ganciclovir)SeOHNH₂>100
4e SeOHNHCH₃13.4
4f SeOHNH₂14.2
4g SeOHNH-cyclopropyl15.6

Data sourced from a study on acyclic selenopurine nucleosides. mdpi.com

These findings underscore the importance of the substituents on the purine base in determining the antiviral spectrum and potency of ganciclovir analogues. While none of the synthesized seleno-ganciclovir analogues in this particular study surpassed the potency of ganciclovir itself against HCMV, the data provides a valuable roadmap for future design efforts. mdpi.com

Design Principles for Modulated Antiviral Potency or Specificity

The insights gained from SAR studies have led to the formulation of several key design principles for creating ganciclovir analogues with enhanced antiviral properties. These principles guide the chemical modifications aimed at improving drug targeting, cellular uptake, and metabolic activation.

A primary design principle revolves around the critical step of phosphorylation. Ganciclovir's antiviral activity is dependent on its conversion to the triphosphate form within the host cell. In cells infected with human cytomegalovirus, the initial phosphorylation to the monophosphate is carried out by a virus-encoded protein kinase. nih.gov Subsequent phosphorylations to the di- and triphosphate forms are then performed by cellular kinases. nih.gov Therefore, a key strategy in designing ganciclovir analogues is to create molecules that are efficiently recognized and phosphorylated by these viral and cellular enzymes. Modifications to the acyclic side chain, for instance, can significantly impact the efficiency of this phosphorylation cascade.

Another important design principle is the prodrug approach. Ganciclovir itself has limitations, which has prompted the development of prodrugs—inactive or less active precursors that are converted into the active drug within the body. A successful example of this strategy is valganciclovir, an L-valyl ester prodrug of ganciclovir. This modification enhances the oral bioavailability of the drug.

Furthermore, enhancing the lipophilicity of ganciclovir through the synthesis of long-chain acyl ester derivatives is another design strategy. The aim of this approach is to improve the drug's ability to permeate cell membranes, potentially leading to higher intracellular concentrations and improved therapeutic efficacy.

By integrating these design principles—optimizing for phosphorylation, employing prodrug strategies, modulating lipophilicity, and utilizing bioisosteric replacements—researchers continue to explore new chemical spaces in the quest for more potent and specific ganciclovir-based antiviral agents.

Mechanisms of Antiviral Resistance in Viral Pathogens

Genomic Alterations in Viral Kinase Genes (e.g., UL97 Mutations in Human Cytomegalovirus)

The most common mechanism of ganciclovir (B1264) resistance involves mutations within the UL97 gene, which encodes a viral protein kinase responsible for the initial phosphorylation of ganciclovir to its active monophosphate form. mdpi.combrieflands.comupmc.eduresearchgate.net These mutations account for over 90% of clinically observed ganciclovir resistance. upmc.edumdpi.com

Characterization of Gene Deletions and Insertions

Less commonly, deletions or insertions within the UL97 gene can also lead to ganciclovir resistance. acm.or.kr In-frame deletions, particularly those within the codon range of 591 to 603, have been characterized and shown to confer varying levels of resistance. asm.orgasm.org Deletions of three or more codons in this region typically result in at least an 8-fold increase in ganciclovir resistance. asm.orgasm.org The level of resistance conferred by deletions of one or two codons can vary from 4- to 10-fold, depending on their precise location. acm.or.krasm.org For example, a three-nucleotide deletion in the UL97 open reading frame has been identified as responsible for ganciclovir resistance in a clinical isolate. brieflands.com

Mutations in Viral DNA Polymerase Genes (e.g., UL54 Mutations)

Mutations in the UL54 gene, which encodes the viral DNA polymerase, represent a less frequent but clinically significant mechanism of ganciclovir resistance. nih.govasm.orgupmc.edu These mutations often emerge after a UL97 mutation and can lead to higher levels of ganciclovir resistance. nih.govresearchgate.net

Alterations Affecting Substrate Binding and Polymerization Fidelity

The UL54 gene is a large and highly conserved region. cda-amc.ca Mutations within this gene can alter the structure of the DNA polymerase, affecting its ability to bind to the activated ganciclovir triphosphate or impairing its normal polymerization function. pnas.orgoup.com Some mutations in the 3'-5' exonuclease domain of the polymerase have been shown to confer resistance by allowing the enzyme to excise the incorporated ganciclovir, thereby permitting chain extension to continue. pnas.org Other mutations may directly interfere with the binding of ganciclovir triphosphate to the catalytic site. mdpi.comnih.gov

Implications for Cross-Resistance to Other Antivirals

A critical consequence of UL54 mutations is the potential for cross-resistance to other antiviral drugs that also target the viral DNA polymerase. upmc.eduoup.com Mutations in the UL54 gene can confer resistance not only to ganciclovir but also to cidofovir (B1669016) and foscarnet (B613817). mdpi.comnih.govoup.com This is because all three drugs ultimately target the viral DNA polymerase. asm.orgashpublications.org For example, high-level ganciclovir resistance is often associated with the presence of mutations in both the UL97 and UL54 genes, and these dual mutations frequently result in cross-resistance to cidofovir. nih.gov However, mutations conferring foscarnet resistance are largely distinct from those conferring ganciclovir-cidofovir resistance, although single mutations conferring multidrug resistance have been reported. oup.com

The following table outlines the implications of UL54 mutations on resistance to different antivirals.

Antiviral(s)Resistance MechanismReference(s)
GanciclovirAltered substrate binding, increased exonuclease activity pnas.orgnih.gov
CidofovirCross-resistance due to shared target (DNA polymerase) mdpi.comupmc.eduoup.com
FoscarnetCross-resistance due to shared target (DNA polymerase), though often distinct mutation sites nih.govoup.com

Experimental Models for Studying Resistance Development

Understanding the mechanisms of ganciclovir resistance has been greatly aided by various experimental models. These models are crucial for confirming that a specific genetic mutation indeed confers a resistant phenotype and for studying the dynamics of resistance development.

One of the primary methods is recombinant phenotyping or marker transfer . asm.orgoup.com This technique involves introducing a specific mutation into a drug-susceptible laboratory strain of CMV. oup.com The resulting recombinant virus is then tested for its susceptibility to ganciclovir to determine the effect of the mutation. asm.org The use of bacterial artificial chromosomes (BACs) containing the CMV genome has streamlined this process, making site-specific mutagenesis more efficient. asm.org

Cell culture-based models are also fundamental. asm.org In these models, CMV is propagated in cell culture in the presence of increasing concentrations of ganciclovir. asm.org This selective pressure leads to the emergence of resistant viral populations, which can then be isolated and genetically sequenced to identify the mutations responsible for resistance. asm.org

Biochemical assays using expressed mutant enzymes provide another layer of evidence. asm.org In this approach, the mutant viral kinase (pUL97) or DNA polymerase (pUL54) is expressed in a heterologous system, such as recombinant vaccinia virus. asm.org The enzymatic activity, for instance, the ability of the mutant kinase to phosphorylate ganciclovir, can then be directly measured. asm.org

Finally, animal models , such as those using mice and guinea pigs, are valuable for studying the in vivo development of resistance and for evaluating the efficacy of new antiviral agents against resistant strains. scispace.com

In Vitro Serial Passage Studies

In vitro serial passage is a fundamental laboratory technique used to investigate the evolution of antiviral resistance. wikipedia.orggardp.org The method involves repeatedly growing a virus, such as Cytomegalovirus (CMV), in cell culture in the presence of a selective pressure, like the antiviral compound Ganciclovir. wikipedia.org Initially, the virus is exposed to a low concentration of the drug. Any viral particles that successfully replicate under these conditions are then harvested and used to infect a fresh cell culture, often with an incrementally higher drug concentration. gardp.org This process is repeated for multiple passages.

This method effectively mimics the conditions of prolonged drug exposure that can occur during antiviral therapy in a clinical setting. nih.gov It allows researchers to accelerate the evolutionary process and select for viral variants that have acquired mutations conferring resistance to the drug. wikipedia.org By sequencing the viral genome at different stages of the passage experiment, scientists can identify the specific genetic changes responsible for the resistant phenotype.

For Ganciclovir, serial passage studies have been instrumental in identifying the key mutations that lead to resistance. The primary mechanism of resistance involves mutations in two viral genes: UL97, which encodes a viral phosphotransferase, and UL54, which encodes the viral DNA polymerase. nih.govoup.com The UL97 kinase is responsible for the initial phosphorylation of Ganciclovir, a crucial step for its activation. contagionlive.com Mutations in the UL97 gene can impair this phosphorylation, preventing the drug from becoming active and thereby conferring resistance. nih.gov Mutations in the UL54 DNA polymerase, the ultimate target of the activated drug, can also lead to resistance, often at a higher level, and may confer cross-resistance to other antiviral agents like cidofovir. nih.govnih.gov

In vitro selection studies consistently show that mutations in the UL97 gene are the most common and typically appear first under Ganciclovir pressure. ashpublications.orgasm.org These mutations often result in a 5- to 15-fold increase in the 50% inhibitory concentration (IC50) of Ganciclovir. ashpublications.org The most frequently observed UL97 mutations are found in specific codons.

Table 1: Common Ganciclovir Resistance Mutations in CMV Selected Through In Vitro Passage

Gene Codon Mutation Consequence Level of Resistance
UL97 M460V / M460I Impaired Ganciclovir phosphorylation Low to Moderate
UL97 A594V / A594T Impaired Ganciclovir phosphorylation Low to Moderate
UL97 L595S / L595W Impaired Ganciclovir phosphorylation Low to Moderate
UL97 C603W Impaired Ganciclovir phosphorylation Low to Moderate
UL54 P522S Altered DNA polymerase function High (often with UL97 mutation)

This table summarizes common mutations identified in the UL97 and UL54 genes of Cytomegalovirus that confer resistance to Ganciclovir. These mutations are frequently selected for during in vitro serial passage experiments under drug pressure. nih.govashpublications.orgnih.gov

Preclinical Animal Models for Resistance Phenotyping

Phenotyping Ganciclovir resistance in a living organism is complicated by the strict species-specificity of human cytomegalovirus (HCMV), which does not naturally infect non-human animals. creative-diagnostics.commdpi.commdpi.com This limitation necessitates the use of animal-specific cytomegaloviruses in their natural hosts to model HCMV infection and antiviral resistance. These models, while not perfect replicas of human disease, provide critical insights into viral pathogenesis and the in vivo efficacy of antiviral drugs. nih.gov

The most widely used preclinical model is the mouse model employing murine cytomegalovirus (MCMV). nih.gov Different strains of mice exhibit varying susceptibility to MCMV. BALB/c mice, for instance, are susceptible to the virus, whereas C57BL/6 mice are genetically resistant. mdpi.comnih.gov This resistance is mediated by Ly49H+ natural killer (NK) cells, which recognize the MCMV-encoded protein m157. mdpi.com However, this resistance can be overcome by using MCMV strains with a knockout of the m157 gene, making the C57BL/6 strain suitable for certain studies. nih.gov

A particularly valuable model for studying antiviral efficacy and resistance involves the use of severely combined immunodeficient (SCID) mice. nih.gov These mice lack functional B and T lymphocytes, mimicking the immunocompromised state of patients who are at the highest risk for severe CMV disease and the development of drug resistance. oup.comnih.gov An advancement on this is the "humanized" SCID mouse model, which involves implanting human tissues or cells into the mouse. creative-diagnostics.comnih.gov This allows for the limited study of HCMV replication and its susceptibility to antivirals in a live animal.

The guinea pig model, using guinea pig cytomegalovirus (GPCMV), is another important tool, particularly for studying congenital CMV infection, as GPCMV can cross the placenta, similar to HCMV. mdpi.com This model has been used to evaluate the effectiveness of antivirals in preventing vertical transmission.

These animal models are essential for the preclinical evaluation of antiviral compounds. They allow researchers to study the pharmacokinetics, safety, and efficacy of drugs like Ganciclovir and to investigate the in vivo emergence and fitness of resistant viral strains identified through in vitro studies. creative-diagnostics.com

Table 2: Preclinical Animal Models for CMV Resistance Phenotyping

Animal Model Virus Used Key Characteristics & Applications
Mouse Murine CMV (MCMV) Most common model for antiviral testing. Different mouse strains (e.g., BALB/c, C57BL/6) offer varied genetic backgrounds for study. nih.gov
SCID Mouse Murine CMV (MCMV) Immunodeficient model mimicking high-risk patients; ideal for studying viral pathogenicity and drug efficacy in the absence of a robust immune response. nih.gov
Humanized SCID Mouse Human CMV (HCMV) SCID mouse implanted with human tissue, allowing for limited in vivo study of HCMV itself. creative-diagnostics.comnih.gov
Guinea Pig Guinea Pig CMV (GPCMV) Valuable for studying congenital infection as GPCMV crosses the placenta. Used to test antivirals for preventing vertical transmission. mdpi.com
Rat Rat CMV (RCMV) Used as an alternative rodent model for studying CMV pathogenesis and antiviral effects. creative-diagnostics.com

This table outlines the primary animal models used to study cytomegalovirus infection and antiviral resistance. Due to the species-specificity of HCMV, these models rely on animal-specific CMVs to investigate disease processes and drug efficacy. creative-diagnostics.commdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Tissue Distribution and Accumulation Profiles

Preclinical studies in animal models have been crucial in understanding the distribution of ganciclovir (B1264) into various tissues. These investigations have shed light on its ability to reach key sites of viral infection.

Intracochlear Diffusion: In adult rats, studies have demonstrated that ganciclovir effectively penetrates the inner ear, achieving concentrations in the cochlea that are comparable to those in the blood. researchgate.netnih.gov This finding is significant for its potential relevance in treating sensorineural hearing loss associated with congenital cytomegalovirus (CMV) infections. researchgate.netnih.gov

Transplacental Diffusion: Research in gestating mice has confirmed the transplacental passage of ganciclovir. researchgate.netnih.gov The fetal-to-maternal blood concentration ratio was observed to be 0.5, indicating that the drug can cross the placental barrier to reach the fetus. researchgate.netnih.gov An ex vivo human placental model also showed that ganciclovir crosses the placenta, likely via simple diffusion. who.int

Central Nervous System (CNS) Diffusion: Ganciclovir's ability to penetrate the CNS is a critical aspect of its efficacy against viral encephalitis. In a porcine model, ganciclovir was found to distribute into the cerebrospinal fluid (CSF) and the brain's extracellular fluid. researchgate.netasm.org Concentrations in the CSF and brain extracellular fluid reached levels sufficient to inhibit CMV. researchgate.net Specifically, concentrations in the cerebrospinal fluid were found to be 24–67% of the corresponding plasma concentrations. who.int Animal studies in mice and rats have also reported peak ganciclovir concentrations in homogenized brain tissue. researchgate.net However, some studies in rats suggest that ganciclovir does not readily cross the blood-brain barrier. nih.gov One study in an experimental autoimmune encephalomyelitis (EAE) mouse model, a model for multiple sclerosis, showed that ganciclovir could inhibit microglial proliferation within the CNS. nih.gov

Systemic Clearance Mechanisms in Preclinical Species

The primary route of elimination for ganciclovir in preclinical species, as in humans, is through renal excretion. europa.eu More than 90% of an intravenously administered dose is recovered unchanged in the urine within 24 hours in animals with normal renal function. europa.eu This clearance is achieved through a combination of glomerular filtration and active tubular secretion. europa.eu

In rats and monkeys, clearance has also been observed to occur via biliary secretion, with some evidence of enterohepatic recirculation. nih.gov The pharmacokinetics of ganciclovir are generally similar between animals and humans, though drug metabolism is often faster and elimination more rapid in smaller animals. kcl.ac.uk For instance, in adult mice, plasma concentrations of ganciclovir peaked one hour after injection and became undetectable by the two-hour mark. nih.govkcl.ac.uk In newborn mice, the peak plasma concentration was observed at two hours, followed by a gradual decrease. researchgate.netnih.govkcl.ac.uk

The systemic clearance of ganciclovir is linearly correlated with creatinine (B1669602) clearance, meaning that impaired renal function leads to decreased clearance and a longer elimination half-life. europa.euwho.int Studies in patients with renal impairment have shown that the half-life of the drug is significantly increased. europa.euwho.int

Concentration-Effect Relationships in In Vitro and Animal Models

Determination of Inhibitory Concentrations (IC50) in Cell Culture

The in vitro antiviral activity of ganciclovir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. These values vary depending on the virus and the cell line used.

For human cytomegalovirus (HCMV), the IC50 of ganciclovir has been reported to range from 0.08 µM to 14 µM. europa.eu In a study using the AD169 laboratory strain of HCMV, the average IC50 was 5.36 ± 0.12 μM based on one method of analysis and 3.44 ± 1.01 μM based on another. nih.gov For ganciclovir-susceptible clinical isolates of HCMV, the average IC50 was found to be 3.78 ± 1.62 μM. nih.gov

Ganciclovir has also shown activity against other herpesviruses. For feline herpesvirus type-1 (FHV-1), the IC50 has been determined to be 5.2 µM. selleckchem.comavma.orgmedchemexpress.com In cells expressing herpes simplex virus-1 (HSV-1) thymidine (B127349) kinase, the IC50 was 0.0019 µM. selleckchem.com For herpes simplex virus-2 (HSV-2), the effective concentration to inhibit cytopathicity by 50% was 1.2 nM. selleckchem.com

VirusCell Line/ConditionIC50 Value (µM)Reference
Human Cytomegalovirus (HCMV)General Range0.08 - 14 europa.eu
HCMV (AD169 strain)IE Antigen Analysis5.36 ± 0.12 nih.gov
HCMV (AD169 strain)Late Antigen Analysis3.44 ± 1.01 nih.gov
HCMV (Susceptible Clinical Isolates)-3.78 ± 1.62 nih.gov
Feline Herpesvirus Type-1 (FHV-1)-5.2 selleckchem.comavma.orgmedchemexpress.com
Herpes Simplex Virus-1 (HSV-1)OST TK- cells0.0019 selleckchem.com
Herpes Simplex Virus-2 (HSV-2)E6SM cell lines0.0012 selleckchem.com

Viral Load Kinetics and Reduction in Animal Models

Animal models have been instrumental in demonstrating the in vivo efficacy of ganciclovir in reducing viral load. In a murine model of CMV infection, treatment with ganciclovir led to a significant decrease in viral load in the temporal bone of infected mice compared to untreated mice. researchgate.netnih.govresearchgate.net This reduction in viral load was associated with improved hearing outcomes and protection against outer hair cell loss in the cochlea. researchgate.netnih.gov

In another study using a murine model of CMV, ganciclovir treatment was shown to effectively ameliorate sensorineural hearing loss, which appeared to be a direct result of the reduction in viral load. nih.gov Furthermore, in vitro studies with equine fetal kidney cells infected with equine herpesvirus type 1 (EHV-1) showed that ganciclovir treatment reduced the number of viral DNA copies per cell. frontiersin.org

Pharmacodynamic Interactions with Host Cellular Pathways (e.g., NUDT15)

Recent research has identified an important interaction between ganciclovir and the host cellular enzyme Nudix hydrolase 15 (NUDT15). researchgate.net Ganciclovir is a prodrug that must be phosphorylated to its active triphosphate form (GCV-TP) to exert its antiviral effect. selleckchem.com GCV-TP then inhibits viral DNA polymerase. pharmgkb.org

NUDT15 is a diphosphatase that can hydrolyze GCV-TP back to its monophosphate form, thereby reducing the concentration of the active metabolite and limiting the drug's antiviral efficacy. researchgate.netpharmgkb.orgpharmgkb.orgnih.gov This enzymatic activity has been demonstrated through biochemical studies and co-crystallization of the NUDT15/GCV-TP complex. researchgate.net

In vitro studies have shown that a deficiency in NUDT15 potentiates the antiviral effect of ganciclovir against CMV. pharmgkb.orgnih.gov This suggests that genetic variations in the NUDT15 gene that lead to reduced enzyme activity could influence a patient's response to ganciclovir therapy. pharmgkb.orgnih.gov

Advanced Drug Delivery System Research

Ocular Delivery Systems Development

The eye's unique anatomy and physiological barriers pose significant challenges for drug delivery. researchgate.net Ganciclovir's poor corneal penetration and rapid precorneal clearance make it a prime candidate for novel ocular delivery formulations designed to prolong residence time and improve absorption. nih.govbiointerfaceresearch.com

Thermosensitive in situ hydrogels represent a promising strategy for ocular ganciclovir (B1264) delivery. nih.gov These systems are administered as a liquid at room temperature and undergo a sol-to-gel phase transition at physiological body temperature. mdpi.comddl-conference.com This transformation creates a viscous gel that adheres to the ocular surface, prolonging drug residence time and providing sustained release. nih.govresearchgate.net

Researchers have developed various formulations using different polymers. One study focused on a triblock copolymer, poly-(β-butyrolactone-co-lactic acid)-polyethylene glycol-poly (β-butyrolactone-co-lactic acid) (PBLA-PEG-PBLA), for intravitreal injection to treat CMV retinitis. nih.gov The Ganciclovir-loaded hydrogel demonstrated a gelation temperature around 30.5 °C and released over 85% of the drug within 96 hours. nih.gov In vivo pharmacokinetic studies revealed a significantly higher area under the drug-time curve (AUC) and a longer half-life in both the aqueous humor and vitreous compared to a standard ganciclovir injection. nih.gov

Another common approach utilizes Poloxamer 407, often in combination with a viscosity-enhancing agent like Hypromellose (HPMC). researchgate.net An optimized formulation containing 15% w/v Poloxamer 407 and 1% w/v HPMC E-50 LV showed a gelation temperature of 39.0 °C and sustained drug release over 12 hours, demonstrating improved permeability compared to commercial formulations. researchgate.net These findings confirm that in situ gels can enhance eye permeation and prolong ocular retention, thereby improving therapeutic efficacy. nih.govresearchgate.net

Table 1: Properties of Ganciclovir Thermosensitive In Situ Hydrogel Formulations

Polymer System Key Findings Sustained Release Profile Reference
PBLA-PEG-PBLA (15% w/w) Gelation temperature ~30.5 °C. Significantly increased AUC and half-life in aqueous humor and vitreous compared to GCV injection. >85% release within 96 hours. nih.gov

Ganciclovir's hydrophilicity and low lipophilicity hinder its ability to cross the lipophilic corneal epithelium. biointerfaceresearch.com To overcome this, lipid-based prodrugs and delivery systems like liposomes have been developed. The prodrug approach involves chemically modifying ganciclovir to create more lipophilic derivatives that can more easily penetrate the eye's lipid barriers. researchgate.net

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as effective carriers for ganciclovir. They can improve ocular bioavailability by interacting with the corneal surface to increase drug penetration. biointerfaceresearch.comtandfonline.com In one study, a liposomal formulation of ganciclovir resulted in a 1.7-fold higher ocular bioavailability and a 3.5 to 3.9-fold higher in vitro transcorneal permeability compared to a ganciclovir solution. biointerfaceresearch.comtandfonline.com In vivo studies further showed that the liposomal formulation led to 2- to 10-fold higher drug concentrations in various ocular tissues, including the cornea and sclera. biointerfaceresearch.comtandfonline.com Research into long-chain lipid ganciclovir prodrugs has also shown they are well-tolerated and represent a viable strategy for treating posterior eye diseases like CMV retinitis. researchgate.net

Targeted Delivery Approaches in Experimental Systems

Targeted delivery aims to concentrate a drug at its site of action, increasing efficacy while minimizing systemic exposure. For ganciclovir, this has been explored extensively in the context of cancer gene therapy.

The Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK)/ganciclovir system is a widely studied "suicide gene" therapy strategy for cancer. iiarjournals.orgnih.gov The approach involves introducing the HSV-TK gene into tumor cells. invivogen.com This viral enzyme, unlike its mammalian counterpart, can phosphorylate the non-toxic prodrug ganciclovir into ganciclovir-monophosphate. iiarjournals.orginvivogen.com Host cell kinases then further convert this into ganciclovir-triphosphate, a lethal toxin. invivogen.com This toxic metabolite is incorporated into the DNA of replicating cancer cells, causing premature chain termination and leading to apoptosis (programmed cell death). iiarjournals.orginvivogen.com

A critical feature of this system is the "bystander effect," where the toxic, phosphorylated ganciclovir can pass through gap junctions to adjacent, unmodified tumor cells, killing them as well. iiarjournals.orgplos.org This phenomenon is highly advantageous because it means not every single tumor cell needs to be successfully transfected with the HSV-TK gene for the therapy to be effective. iiarjournals.org This system has been explored in various experimental cancer models, including glioma and pancreatic cancer, demonstrating its potential as a targeted therapeutic approach. iiarjournals.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
Ganciclovir
Ganciclovir hydrate (B1144303)
Ganciclovir-monophosphate
Ganciclovir-triphosphate
Guanosine (B1672433)
Poly-(β-butyrolactone-co-lactic acid)-polyethylene glycol-poly (β-butyrolactone-co-lactic acid) (PBLA-PEG-PBLA)
Poloxamer 407
Hypromellose (HPMC E-50 LV)
Alpha-cyclodextrin
Beta-cyclodextrin
Gamma-cyclodextrin
Mannitol
Sodium chloride
Ibuprofen
Dexamethasone
Bevacizumab
Acyclovir (B1169)
Idoxuridine
Penicillin G
Gatifloxacin
Betaxolol
Valacyclovir hydrochloride
Tanshinone IIA
Benznidazole
Coumestrol
Efavirenz
Nivolumab
Valacyclovir
Chloral hydrate
Cholesterol
Chitosan

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the quantitative determination of ganciclovir (B1264) in various matrices, from bulk pharmaceutical ingredients to complex biological fluids.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis and quality control of ganciclovir. sigmaaldrich.comsigmaaldrich.com Methods are typically developed using a reverse-phase approach, with C18 columns being a common choice for separation. researchgate.net

UV detection is frequently employed, with the wavelength for analysis commonly set around 250 nm or 252 nm. researchgate.netresearchgate.netmdpi.com For instance, one method utilized a mobile phase consisting of acetonitrile (B52724) and water (90:10 v/v) on a C18 Waters column, achieving successful separation and quantification at 252 nm. researchgate.net Another HPLC-UV method for quantifying acyclovir (B1169) and ganciclovir in the plasma of pediatric patients used a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid and acetonitrile (97:3) on a Poroshell 120 SB-C8 column, with detection at 250 nm. mdpi.com The retention times for ganciclovir and the internal standard were 4.5 and 4.9 minutes, respectively. mdpi.com

Fluorescence detection offers an alternative with enhanced sensitivity, which is particularly useful for determining low concentrations of the drug. nih.govscience.govscience.gov An HPLC method with fluorescence detection was developed for the simple and sensitive determination of ganciclovir in infant plasma. science.govscience.gov This highlights the adaptability of HPLC methods to meet the specific requirements of different analytical challenges.

Below is a table summarizing various HPLC methods used for ganciclovir analysis:

FeatureMethod 1Method 2Method 3
Technique RP-HPLCHPLC-UVHPLC-Fluorescence
Column C18, 5µm, 250 mm x 4.5 mmPoroshell 120 SB-C8, 2.1 x 150 mm, 2.7 µmNot Specified
Mobile Phase Acetonitrile:Water (90:10 v/v)10 mM Ammonium Formate (0.01% Formic Acid):Acetonitrile (97:3)Not Specified
Flow Rate 1.0 mL/min0.2 mL/minNot Specified
Detection UV at 252 nmUV at 250 nmFluorescence
Application Quantification of GanciclovirQuantification in Pediatric PlasmaDetermination in Infant Plasma

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications in Preclinical Studies

For bioanalytical applications, particularly in preclinical pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.govnih.gov This technique allows for the accurate quantification of ganciclovir and its prodrugs, such as valganciclovir, in complex biological matrices like plasma. nih.govresearchgate.net

A common workflow involves protein precipitation from the plasma sample, often using acetonitrile or methanol (B129727), followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov For instance, a method for quantifying ganciclovir in rat plasma involved precipitating proteins with methanol, drying the supernatant, and reconstituting it in water before analysis. nih.gov The use of an internal standard, such as acyclovir or deuterated ganciclovir, is crucial for accurate and reproducible results. nih.govnih.gov

LC-MS/MS methods are typically operated in the positive ion electrospray ionization (ESI) mode, with detection carried out using multiple reaction monitoring (MRM). researchgate.netnih.gov This highly selective detection mode minimizes interference from endogenous plasma constituents. nih.gov The development of these methods has enabled the simultaneous analysis of ganciclovir and its peptide prodrugs, which is essential for evaluating their pharmacokinetic profiles. nih.gov The sensitivity of these assays allows for low limits of quantification, often in the nanogram per milliliter range. nih.govresearchgate.net

Here is a summary of key parameters for LC-MS/MS methods:

FeatureMethod 1Method 2Method 3
Technique LC-MS/MSUPLC-MS/MSLC-MS/MS
Sample Preparation Protein Precipitation (Methanol)Not SpecifiedProtein Precipitation (Acetonitrile)
Chromatography Reversed-phaseReversed-phase C18Hydrophilic Interaction Liquid Chromatography (HILIC)
Ionization Electrospray Ionization (ESI)ESI Positive IonESI Positive Ion
Detection Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM)
Internal Standard AcyclovirAcyclovirDeuterated Ganciclovir and Valganciclovir
Application Pharmacokinetic study in ratsMeasurement in human plasmaDetermination of Ganciclovir and Valganciclovir

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques are indispensable for the structural elucidation and solid-state characterization of ganciclovir hydrate (B1144303) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Prodrugs and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of ganciclovir prodrugs and derivatives. researchgate.nethyphadiscovery.com Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to assign the chemical structure of newly synthesized compounds, such as long-chain acyl ester derivatives of ganciclovir. researchgate.net

The synthesis of novel phosphorylated ganciclovir derivatives with bioactive amine or amino acid ester substituents has been confirmed through comprehensive spectral analysis, including ¹H, ¹³C, and ³¹P NMR. researchgate.net These detailed spectral data, in conjunction with other analytical techniques, provide unambiguous evidence of the molecular structure. hyphadiscovery.comresearchgate.net For example, the proton NMR spectral data for mono- and di-(O-acyl) derivatives are analyzed and compared to the parent ganciclovir compound to confirm conjugation. researchgate.net

X-ray Diffraction (Powder and Single-Crystal) for Polymorphism and Hydrate Characterization

X-ray diffraction (XRD) is a critical technique for investigating the solid-state properties of ganciclovir, including polymorphism and the characterization of its hydrated forms. researchgate.nettandfonline.com Ganciclovir is known to exist in multiple crystalline forms, including anhydrous polymorphs and hydrates. researchgate.nettandfonline.com Powder X-ray diffraction (PXRD) is the primary method used to identify and differentiate these forms based on their unique diffraction patterns. tandfonline.comresearchgate.netmdpi.com

Studies have identified at least four polymorphic forms of ganciclovir, with Forms I and II being anhydrous and Forms III and IV being hydrates (hemihydrate and monohydrate). researchgate.nettandfonline.com The crystal and molecular structures of two hydrated forms have been determined using single-crystal X-ray diffraction. researchgate.net PXRD is also instrumental in studying the interconversion between different polymorphic forms under various conditions, such as temperature changes. researchgate.net For example, it has been shown that Form III converts to Form I at approximately 189 °C. researchgate.net The ability to distinguish between different solid forms is crucial as they can exhibit different physicochemical properties. mdpi.comamericanpharmaceuticalreview.com

The following table presents the characteristic PXRD peaks (2θ values) for different forms of ganciclovir:

FormCharacteristic Peaks (2θ)
Form I 8.4, 12.5, 16.9, 18.1, 19.0, 21.1, 25.5, 26.1
Form II 7.8, 11.3, 16.4, 22.5, 23.9, 28.8
Form III 5.1, 8.2, 10.9, 18.1, 20.1, 21.7, 23.7, 27.0
Form IV 5.0, 6.1, 10.0, 12.2, 14.6, 17.0, 19.1, 20.1, 21.1, 24.5, 26.4, 27.6, 29.4

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) plays a vital role in confirming the molecular weight and elemental composition of ganciclovir and its derivatives. researchgate.netresearchgate.net It is often used in conjunction with chromatographic and spectroscopic methods to provide a complete analytical picture. The structural characterization of novel phosphorylated ganciclovir derivatives has been supported by mass spectral data, which confirms the expected molecular mass of the synthesized compounds. researchgate.net This technique is essential for verifying the successful synthesis and purity of new chemical entities related to ganciclovir.

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for the accurate quantification of ganciclovir hydrate in research settings, ensuring the reliability of data for substance characterization and stability studies. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu

A variety of analytical techniques have been developed and validated for the determination of ganciclovir, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most common. researchgate.netijstr.org

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) methods are widely employed for the analysis of ganciclovir. researchgate.net These methods are valued for their sensitivity, specificity, and accuracy. researchgate.net

One validated RP-HPLC method utilized a C18 column with a mobile phase composed of ammonium acetate (B1210297) buffer, sodium salt of hexane (B92381) sulfonic acid as an ion-pairing reagent, and acetonitrile (90:10 v/v). researchgate.net Detection was carried out at 245 nm. researchgate.net The validation parameters for this method demonstrated its suitability for quantitative analysis. researchgate.net

Another study developed an HPLC method using a Hypersil ODS2 C18 column and a mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0) and methanol (92:8). researchgate.net The eluent was monitored at a wavelength of 254 nm. researchgate.net This method was validated for accuracy, precision, linearity, and limits of detection and quantification. researchgate.net

A different HPLC method, modified from the United States Pharmacopeia (USP), used a Hypersil GOLD™ C18 column with a mobile phase of 25 mM NaH2PO4 (pH 2.5) and acetonitrile (99:1, v/v). mdpi.com The drug was detected at 254 nm. mdpi.com The validation results confirmed the method's reliability. mdpi.com

The following table summarizes the validation parameters from various HPLC methods developed for ganciclovir analysis.

ParameterMethod 1 researchgate.netMethod 2 researchgate.netMethod 3 mdpi.com
Linearity Range 0.02–75 µg/mL10.2–153.0 µg/mL1–20 µg/mL
Correlation Coefficient (r) Not Specified0.99980.9998
Accuracy (% Recovery) Good96.7% to 101.6%99.5 ± 1.2%
Precision (% RSD) Not Specified1.24% - 1.96%1.2% (Repeatability), 2.0% (Intermediate Precision)
Limit of Detection (LOD) 4.1 ng/mL0.04 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 20 ng/mLNot Specified0.10 µg/mL

UV-Visible Spectrophotometry

Simple and economical UV spectrophotometric methods have also been developed for the estimation of ganciclovir. wjpps.comscispace.com One such method involves the measurement of absorbance in 0.1 M HCl and 0.1 M NaOH at 253 nm and 266 nm, respectively. ijstr.org Another study developed a zero-order derivative spectrophotometric method, with the drug solution showing maximum absorbance at 252 nm in distilled water. wjpps.com

A spectrophotometric method based on the ion-pair formation reaction of ganciclovir with alizarin (B75676) sulfonic acid sodium salt reagent has also been reported. scispace.com This reaction produces a pinkish-red product with maximum absorbance at 525 nm. scispace.com

The validation data for a zero-order UV spectrophotometric method is presented in the table below.

ParameterUV Spectrophotometric Method wjpps.com
Linearity Range 2–14 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.7% - 101.53%
Precision (% RSD) Not Specified
Limit of Detection (LOD) 0.0259 µg/mL
Limit of Quantitation (LOQ) 0.259 µg/mL

Forced degradation studies are essential for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradation products. biomedres.usnih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govgsconlinepress.com

In one study, ganciclovir was subjected to forced degradation as per ICH guidelines. ijstr.org The drug substance was exposed to various stress conditions, and the resulting degradation was analyzed. ijstr.org It was observed that there was no interference from degradation products with the ganciclovir peak, confirming the stability-indicating nature of the analytical method. ijstr.org

Another research effort involved treating ganciclovir with 2 N NaOH, 2 N HCl, and 5% H₂O₂ for 2 hours at 80°C, as well as exposure to UV light (1200 K lux hours) for 72 hours and thermal stress (105°C) for 5 hours. researchgate.net The results indicated slight changes under acidic and basic conditions and a significant change under oxidative conditions. researchgate.netmdpi.com

The table below summarizes the findings from a forced degradation study on ganciclovir. researchgate.netmdpi.com

Stress ConditionConditionsObservation
Acid Hydrolysis 2 N HCl, 80°C for 2 hoursSlight degradation researchgate.net
Base Hydrolysis 2 N NaOH, 80°C for 2 hoursSlight degradation researchgate.net
Oxidation 5% H₂O₂, 80°C for 2 hoursSignificant degradation researchgate.netmdpi.com
Thermal Degradation 105°C for 5 hoursStable researchgate.net
Photolytic Degradation UV light (1200 K lux hours) for 72 hoursStable researchgate.net

These studies are crucial for understanding the degradation pathways of ganciclovir and for the development of formulations with enhanced stability. biomedres.us

Ganciclovir Hydrate in Combination Antiviral and Therapeutic Strategies Preclinical and in Vitro

Investigation of Synergistic Antiviral Effects with Other Agents

Preclinical and in vitro studies have explored the synergistic antiviral effects of ganciclovir (B1264) hydrate (B1144303) in combination with other agents, particularly against cytomegalovirus (CMV). A notable example is the combination of ganciclovir and foscarnet (B613817). Research has demonstrated that this combination results in a synergistic inhibition of CMV replication in vitro. asm.orgnih.gov This enhanced effect suggests that a reduced-dose combination therapy could be a viable strategy to treat CMV infections while potentially minimizing the dose-related toxicities associated with each drug when used as monotherapy. asm.orgnih.gov

Another agent investigated for synergistic effects with ganciclovir is tricin (B192558), a flavone (B191248) found in Sasa albo-marginata. In vitro studies in human embryonic fibroblast cells (MRC-5) infected with human cytomegalovirus (HCMV) have shown that the combination of ganciclovir and tricin leads to synergistic effects on both the production of infectious virus particles and the synthesis of HCMV DNA. nih.gov

The combination of ganciclovir with zidovudine (B1683550) (AZT) has also been a subject of investigation. While some studies suggest a potentiation of antiviral activity against certain clinical isolates of HCMV, others indicate an additive interaction. researchgate.net However, the potential for additive myelosuppressive effects is a significant consideration with this combination. researchgate.net

Furthermore, the combination of trifluorothymidine and ganciclovir has demonstrated synergistic activity against acyclovir-susceptible Herpes Simplex Virus-1 (HSV-1). jscimedcentral.comjscimedcentral.com In the context of cancer therapy, ganciclovir has been found to enhance the therapeutic efficacy of agents like 5-fluorouracil, cisplatin, and taxol in preclinical models of Epstein-Barr virus-positive gastric cancer. jscimedcentral.comjscimedcentral.com

The following table summarizes key findings from preclinical and in vitro studies on the synergistic antiviral effects of ganciclovir hydrate with other agents.

Combination AgentVirusKey Findings
FoscarnetCytomegalovirus (CMV)Synergistic inhibition of CMV replication in vitro. asm.orgnih.gov
TricinHuman Cytomegalovirus (HCMV)Synergistic effects on infectious virus production and HCMV DNA synthesis. nih.gov
Zidovudine (AZT)Human Cytomegalovirus (HCMV)Potentiation of antiviral activity against some clinical isolates, additive interaction with laboratory strains. researchgate.net
TrifluorothymidineHerpes Simplex Virus-1 (HSV-1)Synergistic activity against acyclovir-susceptible HSV-1. jscimedcentral.comjscimedcentral.com
5-fluorouracil, Cisplatin, TaxolEpstein-Barr Virus (in gastric cancer cells)Enhanced therapeutic efficacy in preclinical models. jscimedcentral.comjscimedcentral.com

Molecular Basis of Combination Efficacy

The enhanced efficacy of ganciclovir in combination therapies stems from the distinct molecular mechanisms of action of the combined drugs, which can target different stages of the viral replication cycle or different viral enzymes.

The combination of ganciclovir and foscarnet is a prime example. Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, requires intracellular phosphorylation to its active triphosphate form. dovepress.com This process is initiated by a viral-encoded protein kinase (UL97 in CMV) and completed by cellular kinases. who.int Ganciclovir triphosphate then competitively inhibits the incorporation of deoxyguanosine triphosphate into viral DNA by the viral DNA polymerase and can also be incorporated into the viral DNA, leading to chain termination. who.intoup.com Foscarnet, on the other hand, is a non-nucleoside pyrophosphate analog that directly inhibits viral DNA polymerase by binding to the pyrophosphate-binding site, thereby preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and halting DNA chain elongation. By targeting the same essential enzyme, viral DNA polymerase, through different mechanisms, the combination of ganciclovir and foscarnet can achieve a greater antiviral effect than either drug alone. This dual-front attack may also be effective against certain ganciclovir-resistant CMV strains, particularly those with mutations in the UL97 gene that impair the initial phosphorylation of ganciclovir. researchgate.net

In the case of ganciclovir and tricin, studies have shown that their combination significantly inhibits the expression of the HCMV UL54 gene, which encodes the viral DNA polymerase. nih.gov This suggests that tricin may interfere with a different aspect of viral replication that ultimately impacts the expression or function of the viral polymerase, complementing ganciclovir's direct inhibition of the enzyme.

The interaction between ganciclovir and zidovudine (AZT) in CMV-infected cells has been shown to involve alterations in the phosphorylation of AZT. Ganciclovir can cause a significant reduction in the levels of AZT triphosphate, which may explain the antagonistic effects on the anti-HIV activity of AZT observed in some contexts. researchgate.net This highlights the complexity of combination therapies, where the interaction can be synergistic, additive, or even antagonistic depending on the specific drugs and viruses involved.

The table below outlines the molecular basis for the efficacy of ganciclovir in combination with other agents.

Combination AgentMolecular Basis of Efficacy
FoscarnetGanciclovir competitively inhibits viral DNA polymerase, while foscarnet directly inhibits the enzyme at a different site, leading to synergistic antiviral activity.
TricinThe combination significantly inhibits the expression of the HCMV UL54 gene, which codes for the viral DNA polymerase. nih.gov
Zidovudine (AZT)The interaction can be complex, with ganciclovir affecting the phosphorylation of AZT in CMV-infected cells. researchgate.net

Molecular Mechanisms of Drug-Drug Interactions in Preclinical Models

Preclinical studies have shed light on the molecular mechanisms underlying several clinically relevant drug-drug interactions with ganciclovir. These interactions often involve competition for renal tubular secretion or pharmacodynamic synergism leading to increased toxicity.

One of the most well-documented interactions is with probenecid . Probenecid is known to decrease the renal clearance of ganciclovir. nih.govnih.gov The mechanism behind this is the competitive inhibition of active tubular secretion in the kidneys. who.intpediatriconcall.com This leads to a statistically significant increase in ganciclovir's plasma concentration and area under the curve (AUC), which can heighten the risk of ganciclovir-related toxicities. nih.govefda.gov.et

The co-administration of ganciclovir with didanosine (B1670492) has been shown to consistently raise plasma concentrations of didanosine. efda.gov.eteuropa.eu Studies have observed an increase in the AUC of didanosine ranging from 38% to 67% when given with intravenous ganciclovir. efda.gov.eteuropa.eu While the exact mechanism is not fully elucidated, it does not appear to involve a renal mechanism, as no significant change in renal clearance of either drug was observed in some studies. nih.gov This interaction necessitates close monitoring for didanosine-related toxicities. efda.gov.eteuropa.eu

A significant pharmacodynamic interaction occurs with zidovudine (AZT) . Both ganciclovir and zidovudine are myelosuppressive, and their concurrent use can lead to an additive or synergistic increase in hematologic toxicity, particularly neutropenia and anemia. researchgate.netpediatriconcall.commedscape.com This can make it difficult for patients to tolerate full doses of both drugs simultaneously. pediatriconcall.com In vitro studies have also shown that the combination can induce severe toxicity in human cell lines. jscimedcentral.comjscimedcentral.com

The combination of ganciclovir and imipenem-cilastatin has been associated with reports of generalized seizures. efda.gov.etsandoz.com The underlying mechanism for this interaction is unknown, but it is recommended that these drugs not be used concomitantly unless the potential benefits outweigh the risks. who.intpediatriconcall.comeuropa.eu

Toxicity may also be enhanced when ganciclovir is co-administered with other drugs known to be myelosuppressive or associated with renal impairment. europa.eu These include agents such as dapsone, pentamidine, flucytosine, vincristine, vinblastine, doxorubicin, amphotericin B, mycophenolate mofetil, and trimethoprim/sulphamethoxazole. europa.eu

The following table details the molecular mechanisms of drug-drug interactions with ganciclovir in preclinical models.

Interacting DrugMolecular Mechanism of Interaction
ProbenecidCompetitive inhibition of renal tubular secretion, leading to decreased renal clearance and increased plasma concentrations of ganciclovir. who.intnih.govnih.govpediatriconcall.com
DidanosineIncreased plasma concentrations of didanosine; the mechanism is not fully understood but does not appear to be renal. nih.govefda.gov.eteuropa.eu
Zidovudine (AZT)Pharmacodynamic synergism leading to increased myelosuppression (neutropenia and anemia). researchgate.netpediatriconcall.commedscape.com
Imipenem-cilastatinUnknown mechanism, but associated with an increased risk of seizures. who.intpediatriconcall.comefda.gov.etsandoz.comeuropa.eu
Other myelosuppressive or nephrotoxic drugsEnhanced toxicity due to overlapping adverse effect profiles. europa.eu

This compound Beyond Antiviral Action: Research into Novel Therapeutic Applications (e.g., Neuroinflammation Models)

Recent preclinical research has uncovered unexpected therapeutic properties of ganciclovir beyond its established antiviral activity, particularly in the realm of neuroinflammation. Studies have shown that ganciclovir can inhibit the proliferation of microglia, the resident immune cells of the central nervous system (CNS). nih.gov This effect appears to be independent of its canonical antiviral mechanism involving viral thymidine (B127349) kinase. nih.gov

In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), ganciclovir demonstrated a remarkable ability to ameliorate the disease course. nih.govgoogle.com When administered before the onset of disease, ganciclovir significantly reduced the infiltration of T lymphocytes into the CNS and decreased disease incidence and severity. nih.gov This was accompanied by a marked reduction in the number of proliferating microglia in the brain. nih.gov The remaining microglia in ganciclovir-treated mice displayed a less activated, more ramified morphology. nih.gov Importantly, this anti-inflammatory effect in the CNS did not appear to compromise peripheral immunity, as evidenced by a normal antibody response to ovalbumin immunization. msdiscovery.org

Further investigations have shown that ganciclovir can also inhibit microglial proliferation in a model of kainic acid-induced excitotoxicity. nih.gov The mechanism for this anti-proliferative effect on microglia is still under investigation, but it does not seem to be mediated through the stimulator of interferon genes (STING) pathway, which is involved in some innate immune responses. frontiersin.org

These findings suggest that ganciclovir may have potential as a novel therapeutic agent for neurological diseases characterized by microglial activation and neuroinflammation, such as multiple sclerosis, Alzheimer's disease, and other neurodegenerative conditions. nih.govgoogle.com

In the context of cancer, particularly glioblastoma, ganciclovir is a key component of a gene therapy strategy. This approach involves the delivery of the herpes simplex virus thymidine kinase (HSV-tk) gene into tumor cells. mdpi.comfrontiersin.orgoup.com The expressed HSV-tk enzyme then converts the systemically administered, non-toxic prodrug ganciclovir into its cytotoxic triphosphate form within the tumor cells. mdpi.com This leads to the inhibition of DNA synthesis and apoptosis of the cancer cells. This strategy has shown promise in preclinical studies and has been evaluated in clinical trials for high-grade gliomas. mdpi.comfrontiersin.orgnih.gov

The table below summarizes the research into novel therapeutic applications of this compound.

Therapeutic AreaPreclinical ModelKey Findings
Neuroinflammation (Multiple Sclerosis model)Experimental Autoimmune Encephalomyelitis (EAE) in miceGanciclovir inhibits microglial proliferation, reduces T-cell infiltration into the CNS, and ameliorates disease severity. nih.govmsdiscovery.org
Neuroinflammation (Excitotoxicity model)Kainic acid-induced seizures in miceGanciclovir inhibits the proliferation of activated microglia. nih.gov
Glioblastoma (Gene Therapy)Preclinical glioblastoma mouse modelsGanciclovir, in combination with HSV-tk gene delivery, induces apoptosis in tumor cells and can evoke an anti-tumor immune response. mdpi.comfrontiersin.org

Future Directions and Emerging Research Avenues

Exploration of Novel Ganciclovir (B1264) Analogues with Enhanced Molecular Profiles

The development of new ganciclovir analogues and prodrugs is a primary focus of ongoing research. The principal goals are to improve key molecular characteristics like lipophilicity, which influences bioavailability, and to create compounds that can be selectively activated at the site of infection.

Researchers have synthesized various monoester prodrugs of ganciclovir, demonstrating potential advantages in protease-targeted activation and biopharmaceutical profiles. acs.org For instance, N-acetylated dipeptide prodrugs have shown greater stability in tissue matrices compared to other analogues. acs.org One particular candidate, AcPheAbuGCV, exhibited superior stability in human cell homogenates and plasma, as well as enhanced cellular uptake and permeability across epithelial cell monolayers. acs.org Such prodrugs are designed to be hydrolyzed by the protease of human cytomegalovirus (hCMV), an enzyme present at viral infection sites, which could lead to higher efficacy and reduced systemic toxicity. acs.org

Other strategies involve creating long-chain acyl ester derivatives to improve lipophilicity and bioavailability for ocular applications. medcraveonline.com Studies have also explored amino acid ester prodrugs, such as glutamate (B1630785) and phenylalanine esters, to assess their chemical stability and potential for targeted uptake by amino acid transporters in retinal cells. arvojournals.org These novel compounds aim to address the suboptimal physicochemical properties of ganciclovir that limit its concentration in target tissues. medcraveonline.com

The table below summarizes some of the novel ganciclovir prodrugs and their key research findings.

Prodrug CandidateKey FindingsReference
AcPheAbuGCV Most stable in human cell homogenates, plasma, and liver microsomes; superior cellular uptake and permeability. acs.org
Long-chain Acyl Esters Synthesized to improve lipophilicity and bioavailability for potential ocular delivery; found to be nontoxic to human retinal pigment epithelial cells. medcraveonline.com
Amino Acid Esters Exhibited varying affinities and demonstrated to be good substrates for amino acid transporters in retinal cells. arvojournals.org
Val-Val Dipeptide Monoesters Formulated into nanoparticles for sustained release in treating viral corneal keratitis. tandfonline.comnih.gov

Development of Advanced and Targeted Delivery Systems

Conventional administration of ganciclovir faces challenges like low corneal penetration and poor bioavailability, necessitating the development of sophisticated delivery systems. biointerfaceresearch.com Research in this area is heavily focused on nanotechnology-based solutions to enhance drug delivery to specific sites, such as the eye or the brain.

Nanoparticle-based systems are at the forefront of this research. Strategies include:

Polymeric Nanoparticles: Poly(D, L-lactic-co-glycolic acid) (PLGA) nanoparticles have been formulated to carry ganciclovir prodrugs, which can then be dispersed in thermosensitive gels for topical treatment of viral keratitis. tandfonline.comnih.govbiointerfaceresearch.com This approach allows for sustained, near-zero-order release kinetics. tandfonline.comnih.gov

Chitosan Nanoparticles: These have been developed to enhance the permeability of ganciclovir and are being explored for intravitreal injections to treat herpetic retinitis. researchgate.netupi.edu

Zeolitic Imidazolate Framework-8 (ZIF-8): Ganciclovir has been loaded into these biocompatible porous materials. nih.gov These nanoparticles can be integrated into microneedle arrays for transdermal delivery to treat Kaposi's sarcoma-associated herpesvirus (KSHV). nih.gov

Lipid-Based Carriers: Liposomes and solid lipid nanoparticles have also been investigated to improve ganciclovir's penetration through ocular barriers. biointerfaceresearch.comtandfonline.com

Redox Targeting: A chemical delivery system using a dihydronicotinate derivative was shown to enhance ganciclovir delivery to the brain, achieving a brain-to-blood concentration ratio significantly higher than administering the parent drug alone. nih.govasm.org

These advanced systems aim to overcome ocular and other biological barriers, improve drug residence time, and provide controlled, sustained release, thereby increasing therapeutic efficacy. biointerfaceresearch.com

Deeper Understanding of Ganciclovir Hydrate's Interactions with Host Cellular Pathways

Ganciclovir's antiviral activity is initiated by phosphorylation, a process that relies on both viral and host cell kinases. pharmgkb.orgpatsnap.com The initial, rate-limiting step to ganciclovir monophosphate is catalyzed by the viral protein kinase UL97 in CMV-infected cells. pharmgkb.orgpatsnap.com Subsequently, host cellular kinases convert the monophosphate form into the active ganciclovir triphosphate. patsnap.comashpublications.org This active form then inhibits the viral DNA polymerase. ashpublications.org

Emerging research seeks to further elucidate these interactions to overcome challenges like drug resistance.

Host Kinase Involvement: While the viral UL97 kinase is crucial for initial activation, host cell kinases like guanylate kinase are essential for the subsequent phosphorylation steps. nih.govnih.gov A deeper understanding of which specific host kinases are involved could open new avenues for therapeutic intervention.

Impact on Host Cell Proliferation: Although ganciclovir triphosphate has a higher affinity for viral DNA polymerase, it can also be produced in uninfected host cells, potentially affecting rapidly dividing cells and leading to toxicities like myelosuppression. nih.gov

Resistance Mechanisms: Resistance to ganciclovir most commonly arises from mutations in the viral UL97 gene, which prevents the initial phosphorylation step. researchgate.net Less frequently, mutations in the viral DNA polymerase (UL54) can also confer resistance. ashpublications.org

Interaction with Cellular Metabolism: Recent studies have identified that the host enzyme NUDT15 can metabolize the active ganciclovir triphosphate. nih.gov Deficiency in this enzyme was found to potentiate ganciclovir's antiviral effect against CMV, suggesting that host genetic factors can significantly influence therapeutic outcomes. nih.gov

Future research will likely focus on how ganciclovir and its metabolites interact with a broader range of host cellular processes, including DNA repair mechanisms and cell cycle regulation, to better predict both efficacy and potential toxicities. frontiersin.org

Integration of Ganciclovir Hydrate (B1144303) Research with Advanced Biotechnologies

The unique mechanism of ganciclovir has made it an invaluable tool in the field of advanced biotechnology, particularly in "suicide gene therapy" for cancer treatment. frontiersin.org This approach is being refined and integrated with other emerging technologies like gene editing.

Suicide Gene Therapy: This strategy involves introducing the herpes simplex virus thymidine (B127349) kinase (HSV-tk) gene into cancer cells. frontiersin.orgnih.gov These modified cells can then convert the non-toxic prodrug ganciclovir into its cytotoxic triphosphate form, leading to the death of the cancer cells. frontiersin.orginvivogen.com This system has been studied in various cancers, including pancreatic cancer and glioblastoma. nih.govfrontiersin.orgmdpi.com A key advantage is the "bystander effect," where the toxic metabolite can pass to adjacent, unmodified tumor cells, enhancing the therapeutic effect even with inefficient gene transfer. aacrjournals.org

Improving Gene Therapy Protocols: Research is ongoing to optimize this system. Studies have explored combining the HSV-tk/ganciclovir system with another suicide gene system, cytosine deaminase/5-fluorocytosine, finding that sequential administration of the prodrugs can lead to synergistic cytotoxicity. aacrjournals.org

Integration with CRISPR/Cas9: The principles of suicide gene therapy are being combined with gene-editing technologies. One innovative approach uses CRISPR/Cas9 to target specific genomic rearrangements found only in cancer cells. frontiersin.org This system could be designed to deliver the HSV-tk gene, making cancer cells selectively vulnerable to ganciclovir. frontiersin.org This offers a highly targeted therapeutic strategy. frontiersin.orgdovepress.com

Conditional Cell Elimination: In the context of HIV research, the HSV-tk/ganciclovir system is being developed to selectively eliminate HIV-infected cells. nih.gov A vector can be designed so that the TK gene is only expressed in the presence of the HIV Tat protein, ensuring that only infected cells are targeted for destruction by ganciclovir. nih.gov

These integrations highlight a shift towards highly specific, personalized therapies where ganciclovir's role extends beyond direct antiviral action into a component of sophisticated, targeted biological treatments.

Q & A

Q. What experimental models are appropriate for evaluating the antiviral activity of ganciclovir hydrate in vitro and in vivo?

this compound’s antiviral activity is typically assessed using in vitro assays against DNA viruses such as human cytomegalovirus (CMV), herpes simplex virus (HSV-1/2), and adenoviruses. For example, plaque reduction assays or viral replication inhibition studies (e.g., IC50 determination) are standard. The compound’s IC50 for feline herpesvirus-1 (FHV-1) is reported as 5.2 μM, validated via cell culture systems . In vivo models include immunosuppressed rodent studies or transplant recipient models to mimic clinical scenarios, with viral load quantification via qPCR .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

Follow OSHA-compliant guidelines: use respiratory protection (e.g., N95 masks for aerosolized particles), nitrile gloves, and lab coats. Store separately from consumables, and ensure hands are washed post-handling. For prolonged exposure, use independent air-supply respirators. Contamination risks require immediate decontamination with approved solvents .

Q. What are the key considerations for designing dose-response studies with this compound?

Dose ranges should span subtherapeutic to supra-therapeutic levels, accounting for its nonlinear pharmacokinetics (PK) in renal impairment. Use in vitro IC50 values (e.g., 5.2 μM for FHV-1) as a baseline. In vivo, adjust doses based on creatinine clearance in preclinical models to reflect human PK variability .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve dosing strategies for this compound in immunocompromised populations?

Population PK/PD modeling (e.g., using nonparametric methods in Pmetrics) integrates therapeutic drug monitoring (TDM) data from transplant patients. Key parameters include AUC/MIC ratios for efficacy and trough concentrations to avoid nephrotoxicity. Simulations should account for renal function variability, as ganciclovir’s clearance is highly dependent on glomerular filtration and tubular secretion .

Q. What methodologies resolve contradictions in this compound’s efficacy data across different DNA virus families?

Discrepancies may arise from viral thymidine kinase (TK) specificity. For TK-deficient CMV strains, combine ganciclovir with alternative antivirals (e.g., foscarnet) in synergy assays. Use in silico docking studies to compare ganciclovir’s binding affinity across viral TK homologs. Cross-validate findings with clinical isolates from repositories to confirm in vitro-in vivo correlations .

Q. How do researchers address the limitations of traditional PK models in predicting this compound exposure in renal impairment?

Physiologically based pharmacokinetic (PBPK) models incorporate creatinine clearance and tubular secretion rates. Validate models against clinical data from renal impairment cohorts, comparing linear (proportional) vs. nonlinear clearance assumptions. Sensitivity analyses should identify critical parameters (e.g., fractional secretion contribution) to refine dosing algorithms .

Q. What experimental approaches are used to study emerging ganciclovir resistance in DNA viruses?

Serial passage experiments under subtherapeutic ganciclovir concentrations can induce resistance. Genotype resistant strains via whole-genome sequencing to identify mutations (e.g., UL97 kinase mutations in CMV). Phenotypic resistance is confirmed via plaque assays with escalating ganciclovir doses. Cross-resistance profiles with other antivirals (e.g., valganciclovir) should be assessed .

Methodological Guidance

  • Data Contradiction Analysis : Use meta-analytical frameworks to harmonize disparate results. For example, reconcile in vitro IC50 variability by standardizing cell lines (e.g., human fibroblasts for CMV) and normalizing to intracellular drug concentrations .
  • PK/PD Validation : Compare PBPK-predicted exposures with observed clinical data (e.g., Valcyte® trials) to assess model accuracy. Discrepancies may necessitate incorporating genetic polymorphisms in drug transporters .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical-to-clinical translation, ensuring dose escalation studies include renal function stratification and TDM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.